molecular formula C24H20BLi B076666 Lithium tetraphenylborate CAS No. 14485-20-2

Lithium tetraphenylborate

Cat. No.: B076666
CAS No.: 14485-20-2
M. Wt: 326.2 g/mol
InChI Key: FTYODSBVKDFUJZ-UHFFFAOYSA-N
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Description

Lithium tetraphenylborate is an organometallic compound with the chemical formula ( \text{LiB(C}_6\text{H}_5\text{)}_4 ). It is a white crystalline solid that is highly soluble in organic solvents. This compound is widely used in inorganic and organometallic chemistry as a precipitating agent and in the preparation of other tetraphenylborate salts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tetraphenylborate can be synthesized by the reaction between lithium tetrafluoroborate and phenylmagnesium bromide: [ \text{LiBF}_4 + 4 \text{PhMgBr} \rightarrow 2 \text{MgBr}_2 + 2 \text{MgF}_2 + \text{LiBPh}_4 ] where ( \text{Ph} ) represents the phenyl group. Another method involves the use of phenylsodium in place of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction is carried out in an inert atmosphere to prevent moisture and air from affecting the reactants and products. The product is then purified through recrystallization from suitable organic solvents.

Chemical Reactions Analysis

Types of Reactions

Lithium tetraphenylborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetraphenylborate anion acts as a nucleophile.

    Protonolysis: In the presence of strong acids, the tetraphenylborate anion undergoes protonolysis to form triphenylborane and benzene[ \text{H}^+ + \text{B(C}_6\text{H}_5\text{)}_4^- \rightarrow \text{B(C}_6\text{H}_5\text{)}_3 + \text{C}_6\text{H}_6 ]

Common Reagents and Conditions

Common reagents used in reactions with this compound include acid chlorides, tertiary amines, and palladium catalysts. Reactions are often carried out in organic solvents such as acetonitrile and under inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from reactions involving this compound include N-acylammonium salts and various organometallic complexes. These products are often used in further synthetic applications .

Scientific Research Applications

Lithium tetraphenylborate has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium tetraphenylborate involves its ability to act as a source of lithium ions and tetraphenylborate anions. The tetraphenylborate anion can interact with various cations to form stable complexes. In biological systems, it can affect ion transport and membrane potential by interacting with ion channels and transporters .

Comparison with Similar Compounds

Similar Compounds

    Sodium tetraphenylborate: Similar in structure and used for similar applications, but with sodium as the cation.

    Potassium tetraphenylborate: Another similar compound with potassium as the cation.

    Cesium tetraphenylborate: Used in specialized applications where cesium is required.

Uniqueness

Lithium tetraphenylborate is unique due to its high solubility in organic solvents and its ability to form stable complexes with a wide range of cations. This makes it particularly useful in organometallic chemistry and in the preparation of high-purity lithium salts .

Properties

IUPAC Name

lithium;tetraphenylboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C24H20B.Li/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYODSBVKDFUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884755
Record name Borate(1-), tetraphenyl-, lithium (1:1)
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Molecular Weight

326.2 g/mol
Source PubChem
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Lithium tetraphenylborate
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CAS No.

14485-20-2
Record name Lithium tetraphenylborate
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Record name Borate(1-), tetraphenyl-, lithium (1:1)
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Record name Borate(1-), tetraphenyl-, lithium (1:1)
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Record name Borate(1-), tetraphenyl-, lithium (1:1)
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Record name Lithium tetraphenylborate(1-)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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